1H and 13C NMR Spectral Elucidation of 5-(Chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole
1H and 13C NMR Spectral Elucidation of 5-(Chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound CAS: 949980-56-7
Executive Summary & Structural Rationale
In pharmaceutical development, 5-(chloromethyl)-1-cyclopropyl-1H-1,2,3,4-tetrazole serves as a critical electrophilic intermediate for the synthesis of complex active pharmaceutical ingredients (APIs), including specialized pyrazole derivatives and autotaxin inhibitors[1]. The structural validation of this intermediate via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount.
As a Senior Application Scientist, I approach the NMR elucidation of this molecule not merely as a list of peaks, but as a study of competing electronic and magnetic environments. The molecule's behavior in a magnetic field is governed by two dominant forces:
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The Tetrazole Ring's Electron-Withdrawing Nature: The 1H-tetrazole core exerts a profound −I (inductive) and −M (mesomeric) effect, heavily deshielding adjacent nuclei[2].
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Cyclopropyl Diamagnetic Anisotropy: The highly strained cyclopropyl ring possesses a unique electron density distribution. Its C-C bonds exhibit partial π -character, creating a diamagnetic shielding cone that uniquely affects its methylene protons while the methine proton is deshielded by the N1 attachment[3].
¹H NMR Spectral Analysis & Causality
The ¹H NMR spectrum of this compound is characterized by two isolated spin systems: the highly deshielded chloromethyl singlet and the complex multiplet network of the cyclopropyl group.
Quantitative ¹H NMR Data (Predicted at 400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural Assignment |
| C5-CH₂Cl | 4.85 | Singlet (s) | 2H | N/A | Chloromethyl protons |
| N1-CH | 3.75 | Multiplet (m) | 1H | ³J ≈ 8.0, 5.0 | Cyclopropyl methine |
| C-CH₂ (cis) | 1.40 | Multiplet (m) | 2H | ³J ≈ 8.0, ²J ≈ -4.5 | Cyclopropyl methylene |
| C-CH₂ (trans) | 1.25 | Multiplet (m) | 2H | ³J ≈ 5.0, ²J ≈ -4.5 | Cyclopropyl methylene |
Causality of Chemical Shifts
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The Chloromethyl Singlet (δ 4.85): Typically, a chloromethyl group on an aliphatic chain appears near δ 3.5. However, direct attachment to the strongly electron-deficient C5 position of the tetrazole ring strips electron density from these protons, pushing them significantly downfield to ~4.85 ppm. Because there are no adjacent protons, it appears as a sharp singlet.
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The Cyclopropyl Methine (δ 3.75): The N-CH proton is directly bonded to the N1 atom of the tetrazole. The electronegativity of the nitrogen atom deshields this proton compared to an unsubstituted cyclopropane (δ 0.22), shifting it to the 3.70–3.85 ppm range[3].
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Diastereotopic Methylenes (δ 1.25 & 1.40): The cyclopropyl CH₂ protons are diastereotopic. Protons on the same face as the tetrazole ring (cis) experience a different magnetic environment than those on the opposite face (trans). This results in two distinct multiplets. The inherent diamagnetic anisotropy of the strained three-membered ring keeps these shifts relatively upfield despite their proximity to the tetrazole.
1H-1H Spin-Coupling Network of 5-(chloromethyl)-1-cyclopropyl-1H-tetrazole.
¹³C NMR Spectral Analysis & Causality
Carbon-13 NMR provides an unambiguous map of the molecular backbone. The symmetry of the cyclopropyl ring simplifies the spectrum to four distinct carbon environments.
Quantitative ¹³C NMR Data (Predicted at 100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type | Structural Assignment |
| C5 | 153.5 | Quaternary (C) | Tetrazole ring carbon |
| C5-CH₂Cl | 33.5 | Secondary (CH₂) | Chloromethyl carbon |
| N1-CH | 28.5 | Tertiary (CH) | Cyclopropyl methine |
| C-CH₂ | 7.5 | Secondary (CH₂) | Cyclopropyl methylenes (equivalent) |
Causality of Chemical Shifts
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Tetrazole C5 (δ 153.5): The C5 carbon is sp2 hybridized and bonded to three highly electronegative nitrogen atoms (N1 and N4 directly, with resonance contributions from the entire ring). This extreme electron depletion results in a highly deshielded signal[4].
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Magnetic Equivalence of Cyclopropyl CH₂ (δ 7.5): Unlike the ¹H NMR where the protons are diastereotopic, the two methylene carbons of the cyclopropyl group are rendered chemically and magnetically equivalent by the time-averaged plane of symmetry bisecting the molecule. Thus, they appear as a single, highly shielded peak at δ 7.5 ppm[4].
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness in spectral data, the acquisition process must not be a blind execution of steps, but a self-validating system where each phase confirms the success of the previous one.
Step-by-Step Methodology
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Sample Preparation:
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Action: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS). Transfer to a high-quality 5 mm NMR tube.
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Validation: Visually inspect the tube against a light source. The solution must be perfectly optically clear. Particulates cause magnetic susceptibility gradients, leading to broad lines.
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Probe Tuning and Matching:
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Action: Insert the sample and execute the atma (Automatic Tuning and Matching) routine for both ¹H and ¹³C channels.
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Validation: Observe the wobble curve. A sharp, deep minimum exactly at the Larmor frequency (e.g., 400.0 MHz for ¹H) confirms optimal power transfer.
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Locking and Shimming:
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Action: Lock onto the deuterium signal of CDCl₃. Apply gradient shimming (TopShim) focusing on the Z and Z² axes.
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Validation: Measure the Full Width at Half Maximum (FWHM) of the residual CHCl₃ peak (δ 7.26). The protocol is validated only if FWHM ≤ 1.0 Hz.
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Pulse Calibration:
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Action: Determine the exact 90° pulse width (P1) for the specific sample.
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Validation: Array the pulse duration to find the 360° null point (where the signal crosses zero). Divide this value by 4 to get the true 90° pulse, ensuring maximum signal-to-noise ratio (SNR).
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Acquisition:
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Action: For ¹H NMR, use a standard single-pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds. For ¹³C NMR, use proton decoupling (zgpg30), 512 scans, and a D1 of 2 seconds.
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Validation: Ensure the Receiver Gain (RG) is optimized automatically. The Free Induction Decay (FID) must not clip at the beginning, confirming the ADC (Analog-to-Digital Converter) is not saturated.
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Data Processing:
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Action: Apply zero-filling to 64k data points. Apply an exponential apodization function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Fourier Transform (FT) the data.
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Validation: Perform zero-order and first-order phase correction. The protocol is successful if the resulting peaks are perfectly symmetrical Lorentzian shapes with a flat baseline on both sides.
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Self-Validating Experimental Workflow for High-Resolution NMR Acquisition.
References
- Al-Jahdali, M., et al. (2013). Synthesis, structure, spectroscopic and magnetic characterization of a novel spin-crossover iron(II) complex with 1-cyclopropyltetrazole ligands. Academia.edu.
- Koldobskii, G. I., et al. (2012). Assignments of 13C NMR data for the tetrazol-1-yl-isoalkanes.
- Desroy, N., et al. (2021). Compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders. US Patent 11072611B2.
Sources
- 1. US11072611B2 - Compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]
- 2. 1-(2-phenoxyethyl)-1H-tetrazole | Benchchem [benchchem.com]
- 3. (PDF) Synthesis, structure, spectroscopic and magnetic characterization of a novel spin-crossover iron(II) complex with 1-cyclopropyltetrazole ligands [academia.edu]
- 4. researchgate.net [researchgate.net]
